molecular formula C14H16O2 B100050 6-tert-Butyl-4-methylcoumarin CAS No. 17874-32-7

6-tert-Butyl-4-methylcoumarin

Cat. No.: B100050
CAS No.: 17874-32-7
M. Wt: 216.27 g/mol
InChI Key: BVQZHRREUVIRFZ-UHFFFAOYSA-N
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Description

6-tert-Butyl-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a coumarin core with a tert-butyl group at the 6th position and a methyl group at the 4th position. This specific substitution pattern imparts unique properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-4-methylcoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials typically include 4-methylphenol and tert-butyl acetoacetate. The reaction is carried out under acidic conditions, often using concentrated sulfuric acid or trifluoroacetic acid as the catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-tert-Butyl-4-methylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the coumarin core to dihydrocoumarins or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the coumarin ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups at specific positions on the coumarin ring .

Scientific Research Applications

6-tert-Butyl-4-methylcoumarin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-methylcoumarin involves its interaction with various molecular targets and pathways. The compound’s coumarin core allows it to bind to specific enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-π stacking. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

    4-Methylcoumarin: Lacks the tert-butyl group, resulting in different physical and chemical properties.

    6,7-Dihydroxy-4-methylcoumarin: Contains hydroxyl groups at the 6th and 7th positions, which significantly alter its reactivity and biological activity.

    7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and is commonly used in biochemical assays.

Uniqueness: 6-tert-Butyl-4-methylcoumarin’s unique substitution pattern (tert-butyl and methyl groups) imparts distinct properties, such as enhanced stability and specific fluorescence characteristics. These features make it particularly valuable for applications requiring robust and reliable performance, such as in industrial processes and advanced research .

Properties

IUPAC Name

6-tert-butyl-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQZHRREUVIRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170534
Record name 6-t-Butyl-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17874-32-7
Record name 6-t-Butyl-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17874-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-t-Butyl-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6-tert-Butyl-4-methylcoumarin in the context of the provided research?

A: The research paper [] investigates the role of Trichoderma harzianum (TRIC8) in protecting sunflower plants against downy mildew disease caused by Plasmopara halstedii. The study identified this compound as one of the metabolites specifically present in sunflower roots treated with TRIC8. While the study doesn't delve into the specific function of this compound, its unique presence in TRIC8-treated roots suggests a potential role in the observed enhanced disease resistance and growth promotion. Further research is needed to elucidate its specific mechanism of action in this context.

Q2: Is there any connection between this compound and the other research paper focusing on Ferula communis?

A: Interestingly, this compound is also mentioned in the second research paper [], which focuses on characterizing the chemical composition of different parts of the Ferula communis plant. This study found this compound as a major component of the essential oil extracted from Ferula communis stems. Although the study doesn't directly investigate the biological activity of this compound, it highlights its presence as a potentially significant constituent in Ferula communis.

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